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For Researchers, Scientists, and Drug Development Professionals

Introduction
LY2183240 is a potent, orally available small molecule that has garnered significant interest in

the study of reward-seeking behaviors. Initially investigated as a putative endocannabinoid

transporter inhibitor, it is now understood to function primarily as an irreversible inhibitor of fatty

acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the

endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, LY2183240 elevates the

endogenous levels of anandamide, thereby amplifying cannabinoid receptor signaling in a

physiologically relevant manner.[2] This mechanism of action makes LY2183240 a valuable

tool for investigating the role of the endocannabinoid system in reward, motivation, and

addiction.

These application notes provide an overview of LY2183240, its mechanism of action, and

detailed protocols for its use in preclinical models of reward-seeking behavior, specifically

conditioned place preference (CPP) and self-administration (SA).

Mechanism of Action
LY2183240 exerts its effects by covalently modifying the serine nucleophile of FAAH, leading to

its inactivation.[1] This inhibition of FAAH results in a significant and dose-dependent increase

in the concentration of the endocannabinoid anandamide in the brain.[3] Anandamide is an

endogenous ligand for cannabinoid receptors, primarily the CB1 receptor, which is densely
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expressed in brain regions associated with reward and motivation, such as the ventral

tegmental area (VTA) and the nucleus accumbens (NAc). The elevated anandamide levels

enhance the activation of CB1 receptors, modulating neurotransmitter release and synaptic

plasticity in these key reward circuits. This enhancement of endocannabinoid signaling is

believed to underlie the effects of LY2183240 on reward-seeking behavior.

Data Presentation
Table 1: In Vitro and In Vivo Pharmacology of LY2183240

Parameter Value Species/System Reference

FAAH Inhibition (IC50) 12.4 nM
Mouse Brain

Membranes
[1]

Anandamide Elevation

(ED50)

1.37 ± 0.980 mg/kg

(i.p.)
Rat Cerebellum [3]

Table 2: Preclinical Studies of LY2183240 in Reward-
Seeking Behavior

Behavioral
Paradigm

Species/Strain
Doses of
LY2183240

Key Findings Reference

Conditioned

Place Preference

(CPP)

Mouse 1 mg/kg (i.p.)

Altered place

preference,

suggesting

rewarding

properties.

[4]

Alcohol-Induced

CPP

High Alcohol

Preferring Mice

10 and 30 mg/kg

(i.p.)

Enhanced the

expression of

alcohol-induced

CPP.

[5]

Self-

Administration

(SA)

Mouse

0.05

mg/kg/infusion

(i.v.)

Sustained self-

administration,

indicating

reinforcing

effects.

[4]
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Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) with
LY2183240
This protocol is designed to assess the rewarding properties of LY2183240 by pairing its

administration with a specific environmental context.

Materials:

LY2183240

Vehicle (e.g., DMSO:Tween-80:saline in a 1:1:8 ratio)

Standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer

chambers.

Video tracking software for automated recording of animal position and time spent in each

chamber.

Male C57BL/6 mice (8-10 weeks old)

Procedure:

Habituation (Day 1):

Place each mouse in the central compartment of the CPP apparatus and allow free access

to all three chambers for 15-20 minutes.

Record the time spent in each of the two outer chambers to establish baseline preference.

A biased design is often used, where the drug is paired with the initially non-preferred

chamber.

Conditioning (Days 2-9):

This phase consists of alternating daily injections of LY2183240 and vehicle.

On drug conditioning days (e.g., Days 2, 4, 6, 8):
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Administer LY2183240 (e.g., 1 mg/kg, i.p.).

Immediately confine the mouse to the designated drug-paired chamber for 30 minutes.

On vehicle conditioning days (e.g., Days 3, 5, 7, 9):

Administer the vehicle.

Immediately confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.

The order of drug and vehicle conditioning should be counterbalanced across animals.

Post-Conditioning Test (Day 10):

Place the mouse in the central compartment of the CPP apparatus with free access to all

chambers for 15-20 minutes.

Record the time spent in each of the outer chambers.

An increase in the time spent in the drug-paired chamber compared to the pre-

conditioning baseline indicates a conditioned place preference.

Data Analysis:

Calculate a preference score for each mouse: (Time in drug-paired chamber on test day) -

(Time in drug-paired chamber at baseline).

Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare preference scores

between treatment and control groups.

Protocol 2: Intravenous Self-Administration (SA) of
LY2183240
This protocol assesses the reinforcing effects of LY2183240, where the animal performs an

action (e.g., lever press) to receive a drug infusion.

Materials:
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LY2183240

Sterile saline for vehicle and flushing

Standard operant conditioning chambers equipped with two levers (active and inactive), a

cue light, and an infusion pump.

Intravenous catheters and surgical supplies.

Male C57BL/6 mice (10-12 weeks old)

Procedure:

Surgical Catheter Implantation:

Surgically implant a chronic indwelling catheter into the jugular vein of each mouse under

anesthesia.

Allow a recovery period of at least 5-7 days.

Acquisition of Self-Administration (Daily Sessions):

Place the mouse in the operant chamber for a daily session (e.g., 2 hours).

Connect the mouse's catheter to the infusion pump.

A response on the active lever results in the delivery of a single intravenous infusion of

LY2183240 (e.g., 0.05 mg/kg in a small volume over a few seconds), paired with a cue

light presentation.

A response on the inactive lever has no programmed consequence.

Continue daily sessions until a stable pattern of responding is established (e.g.,

significantly more presses on the active lever than the inactive lever for three consecutive

days).

Extinction and Reinstatement (Optional):
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Extinction: Replace the LY2183240 solution with saline. Active lever presses no longer

result in drug infusion or cue presentation. Continue until responding on the active lever

decreases to a predetermined low level.

Reinstatement: Following extinction, test for reinstatement of drug-seeking behavior by a

non-contingent "priming" injection of LY2183240 or presentation of the drug-associated

cue.

Data Analysis:

Record the number of active and inactive lever presses per session.

Analyze the acquisition data using repeated measures ANOVA to determine if there is a

significant difference between active and inactive lever pressing over time.

For reinstatement studies, compare the number of active lever presses during reinstatement

tests to the final days of extinction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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